molecular formula C12H30N2Si B14214785 Silanediamine, N,N'-dibutyl-N,N',1,1-tetramethyl- CAS No. 570410-79-6

Silanediamine, N,N'-dibutyl-N,N',1,1-tetramethyl-

Cat. No.: B14214785
CAS No.: 570410-79-6
M. Wt: 230.47 g/mol
InChI Key: QPPLXRCFVHUBMR-UHFFFAOYSA-N
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Description

Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-: is a chemical compound that belongs to the class of silanediamines. These compounds are characterized by the presence of silicon atoms bonded to nitrogen atoms, which are further substituted with various organic groups. Silanediamines are known for their unique chemical properties and are used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- typically involves the reaction of a silicon-containing precursor with amines. One common method is the reaction of tetramethylsilane with dibutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.

    Reduction: Reduction reactions can lead to the formation of silanes and other reduced silicon species.

    Substitution: The nitrogen atoms in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include siloxanes, silanes, and various substituted derivatives of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl-. These products have diverse applications in materials science, catalysis, and other fields.

Scientific Research Applications

Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-nitrogen bonds in the compound can participate in coordination chemistry, forming complexes with metal ions and other species. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silanediamine, N,N’-dibutyl-N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and influences its interactions with other molecules.

Properties

CAS No.

570410-79-6

Molecular Formula

C12H30N2Si

Molecular Weight

230.47 g/mol

IUPAC Name

N-[[butyl(methyl)amino]-dimethylsilyl]-N-methylbutan-1-amine

InChI

InChI=1S/C12H30N2Si/c1-7-9-11-13(3)15(5,6)14(4)12-10-8-2/h7-12H2,1-6H3

InChI Key

QPPLXRCFVHUBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)[Si](C)(C)N(C)CCCC

Origin of Product

United States

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